molecular formula C9H13NO3 B8668059 Methyl 5-isobutylisoxazole-3-carboxylate

Methyl 5-isobutylisoxazole-3-carboxylate

Cat. No.: B8668059
M. Wt: 183.20 g/mol
InChI Key: BUDOAOOQQPSSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-isobutylisoxazole-3-carboxylate is an isoxazole derivative characterized by a methyl ester group at position 3 and an isobutyl substituent at position 5 of the heterocyclic ring. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-6(2)4-7-5-8(10-13-7)9(11)12-3/h5-6H,4H2,1-3H3

InChI Key

BUDOAOOQQPSSSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes critical differences between Methyl 5-isobutylisoxazole-3-carboxylate and its analogs based on substituent positions and functional groups:

Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound Isobutyl Methyl ester C₁₀H₁₃NO₃ 195.21 Not reported N/A
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate 4-Hydroxyphenyl Methyl ester C₁₂H₁₁NO₄ 241.22 Not reported
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate Isopropyl Ethyl ester C₁₀H₁₅NO₃ 197.23 Not reported
Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate Nitrophenoxy-methyl Methyl ester C₁₅H₁₅N₂O₆ 319.29 Not reported
7-Bromo-9-(5-[[(5-bromo-2-hydroxyphenyl)methyl]amino]-3-methylisoxazol-4-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-naphthalen-1-one Complex aryl-bromo Methylamino C₂₄H₂₂Br₂N₂O₃ 546.26 256–257

Key Observations :

  • Ethyl and methyl esters at position 3 influence hydrolytic stability; methyl esters are generally less prone to hydrolysis than ethyl analogs .
  • Melting Points: Derivatives with bulky or aromatic substituents (e.g., brominated naphthalenone in ) exhibit higher melting points (>200°C), suggesting stronger intermolecular interactions.

Comparison with Ethyl 5-Isopropyl-3-Methylisoxazole-4-Carboxylate :

  • The ethyl ester analog (C₁₀H₁₅NO₃) shares similar lipophilicity but differs in ester group stability. Ethyl esters may undergo faster enzymatic hydrolysis in biological systems compared to methyl esters .

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